molecular formula C11H13BrO B7862688 1-(3-Bromophenyl)pentan-2-one

1-(3-Bromophenyl)pentan-2-one

Cat. No.: B7862688
M. Wt: 241.12 g/mol
InChI Key: FVHGXTLEYZXKJU-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)pentan-2-one is a halogenated aromatic ketone with the molecular formula C₁₁H₁₃BrO. It features a pentan-2-one backbone substituted at the 1-position with a 3-bromophenyl group. Its synthesis typically involves Claisen-Schmidt condensation under microwave irradiation, yielding moderate to high efficiency (62.32% reported in one study) .

Properties

IUPAC Name

1-(3-bromophenyl)pentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-2-4-11(13)8-9-5-3-6-10(12)7-9/h3,5-7H,2,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHGXTLEYZXKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromophenyl)pentan-2-one can be synthesized through various synthetic routes. One common method involves the bromination of phenylpentan-2-one using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)pentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted phenylpentan-2-one derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

    Reduction: Formation of alcohols.

Scientific Research Applications

Chemical Synthesis

1-(3-Bromophenyl)pentan-2-one is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of different derivatives.
  • Oxidation and Reduction Reactions: The ketone group can be oxidized to form carboxylic acids or reduced to alcohols using reducing agents like sodium borohydride.

Biological Research

The compound's structural properties make it relevant in biological studies, particularly concerning enzyme inhibition and receptor binding. Research indicates that it may exhibit:

  • Antimicrobial Activity: In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as a new antimicrobial agent.
  • Anticancer Properties: Case studies have demonstrated its ability to induce apoptosis in cancer cell lines, indicating that it may serve as a lead structure for developing anticancer drugs. For instance, tests against human breast cancer cell lines revealed a dose-dependent reduction in cell viability .

Medicinal Applications

This compound is under investigation for several therapeutic applications:

  • Anti-inflammatory Effects: Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development.
  • Potential Drug Development: Its interactions with cellular targets such as enzymes and receptors could lead to the design of novel therapeutic agents .

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its applications include:

  • Synthesis of Pharmaceuticals: As an intermediate, it plays a crucial role in synthesizing various pharmaceutical compounds.
  • Production of Specialty Chemicals: It is utilized in creating polymers and resins due to its unique chemical properties .

Anticancer Efficacy

A notable case study involved testing this compound against human breast cancer cell lines. The results indicated significant apoptotic effects at higher concentrations, suggesting its potential role in cancer therapy.

Antimicrobial Properties

In another study focusing on antimicrobial properties, this compound demonstrated effectiveness against Gram-positive bacteria, indicating its potential utility in treating bacterial infections.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)pentan-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and ketone group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways .

Comparison with Similar Compounds

Substituent Effects on Cytotoxicity

Key Compounds Compared :

(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one (C3)

  • Structure : Bromine at the 3-position on the phenyl ring; α,β-unsaturated ketone.
  • Cytotoxicity (MCF-7) : IC₅₀ = 42.22 μg/mL .
  • Synthesis Yield : 62.32% .

(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one (C1)

  • Structure : Chlorine at the 4-position on the phenyl ring.
  • Cytotoxicity (MCF-7) : IC₅₀ = 1,484.75 μg/mL .
  • Synthesis Yield : 87.03% .

(E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one (C4)

  • Structure : Bromine at 3-position; bulkier 4-isopropylphenyl group.
  • Cytotoxicity (MCF-7) : IC₅₀ = 22.41 μg/mL .
  • Synthesis Yield : 55.32% .

Analysis :

  • Halogen Position and Electrophilicity : The 3-bromo substitution in C3 enhances cytotoxicity compared to the 4-chloro analog (C1), likely due to increased electron-withdrawing effects, which stabilize the α,β-unsaturated ketone and improve interaction with cellular targets .
  • Steric Effects : C4, with a 4-isopropylphenyl group, shows the highest cytotoxicity (IC₅₀ = 22.41 μg/mL), suggesting that bulky substituents improve binding affinity despite lower synthetic yields .

Structural Analogues with Modified Backbones

1-(4-Bromo-2-fluorophenyl)pentan-1-one Structure: Bromine and fluorine on the phenyl ring; ketone at the 1-position.

1-(4-Isopropoxyphenyl)pentan-2-one

  • Structure : Isopropoxy group instead of bromine.
  • Molecular Formula : C₁₄H₂₀O₂.
  • Relevance : The electron-donating isopropoxy group reduces electrophilicity, likely diminishing bioactivity compared to brominated analogs .

5-(Pyridin-4-yl)pentan-2-one

  • Structure : Pyridinyl group replaces the bromophenyl moiety.
  • Synthesis : Produced via late-stage C–H functionalization with 38% yield .
  • Relevance : The nitrogen-containing aromatic ring enhances solubility in polar solvents, a property absent in bromophenyl derivatives .

Positional Isomerism and Halogen Effects

5-Bromo-1-(4-chlorophenyl)-2-methylpentan-1-one Structure: Bromine on the pentanone chain; chlorine on the phenyl ring. Relevance: The bromine’s position on the aliphatic chain may reduce aromatic interactions critical for cytotoxicity compared to aryl-substituted analogs .

Biological Activity

1-(3-Bromophenyl)pentan-2-one, an organic compound with the molecular formula C11H13BrO, is a brominated derivative of pentanone. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. The presence of the bromine atom on the phenyl ring significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In studies involving various bacterial strains, including Staphylococcus aureus and Escherichia coli, this compound demonstrated effective inhibition of bacterial growth. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways, although further studies are required to elucidate the precise mechanisms involved.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's efficacy appears to be linked to its ability to modulate key signaling pathways associated with cell proliferation and survival, including the PI3K/Akt and MAPK pathways .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. In models of neurodegeneration, such as those simulating Alzheimer's disease, this compound has been observed to inhibit the activity of beta-secretase (BACE), an enzyme implicated in the formation of amyloid plaques. This inhibition could potentially slow disease progression and offers a promising avenue for therapeutic development .

The biological activity of this compound can be attributed to several factors:

  • Bromine Substitution : The presence of the bromine atom enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets.
  • Carbonyl Group : The carbonyl group in pentan-2-one facilitates nucleophilic attack by biological molecules, leading to various biochemical interactions.
  • Receptor Modulation : Preliminary studies suggest that this compound may interact with specific receptors or enzymes, modulating their activity and influencing downstream signaling pathways .

Study 1: Antimicrobial Efficacy

In a controlled study assessing antimicrobial efficacy, this compound was tested against a panel of pathogens. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The study concluded that this compound could serve as a lead for developing new antimicrobial agents.

Study 2: Cancer Cell Apoptosis

A study investigating the anticancer properties of this compound utilized MCF-7 and HeLa cell lines. Treatment with varying concentrations resulted in a dose-dependent increase in apoptotic markers, including caspase activation and DNA fragmentation. These findings highlight the potential of this compound in cancer therapy .

Study 3: Neuroprotection in Alzheimer's Models

In vitro experiments using neuronal cell cultures exposed to amyloid-beta showed that treatment with this compound led to reduced neurotoxicity and improved neuronal survival rates. This suggests a protective effect against neurodegenerative processes associated with Alzheimer's disease .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructureAntimicrobial ActivityAnticancer ActivityNeuroprotective Effects
This compoundC11H13BrOModerateHighYes
1-(4-Bromophenyl)pentan-2-oneC11H13BrOLowModerateNo
1-(3-Chlorophenyl)pentan-2-oneC11H13ClOModerateLowNo

Uniqueness

The positioning of the bromine atom at the meta position (as opposed to para or ortho) contributes to distinct biological activities compared to other halogenated derivatives. This positional isomerism influences both chemical reactivity and biological interactions, making it a valuable subject for further research.

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